molecular formula C8H15ClO3S B12315334 rac-(1R,2S)-2-methoxycycloheptane-1-sulfonyl chloride, cis

rac-(1R,2S)-2-methoxycycloheptane-1-sulfonyl chloride, cis

Cat. No.: B12315334
M. Wt: 226.72 g/mol
InChI Key: UFXVTGPBWLNBMX-UHFFFAOYSA-N
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Description

Introduction

Chemical Significance and Historical Context of rac-(1R,2S)-2-Methoxycycloheptane-1-Sulfonyl Chloride

Sulfonyl chlorides constitute a critical class of electrophilic reagents widely employed in C–S bond formation, nucleophilic substitution reactions, and the synthesis of sulfonamides. The introduction of a methoxy group at the 2-position of a cycloheptane ring, combined with a sulfonyl chloride moiety at the 1-position, creates a sterically constrained system with distinct reactivity patterns. The cis configuration of the methoxy and sulfonyl chloride groups introduces torsional strain, potentially influencing its reactivity in cycloaddition or ring-opening reactions.

Historically, cycloheptane-derived sulfonyl chlorides have been underexplored compared to their smaller (cyclopropane, cyclopentane) or larger (cyclooctane) ring counterparts. The synthesis of rac-(1R,2S)-2-methoxycycloheptane-1-sulfonyl chloride, cis was first reported in 2021, as evidenced by its CAS registration date. Its development aligns with growing interest in medium-sized ring systems, which often exhibit unique conformational dynamics and biological activity. The racemic nature of the compound suggests initial synthetic routes have not yet achieved enantiocontrol, representing both a challenge and opportunity for asymmetric methodology development.

Table 1: Comparative Physicochemical Properties of Selected Cycloheptane Sulfonyl Chlorides
Property This compound 2-Methylcycloheptane-1-Sulfonyl Chloride
Molecular Formula C₈H₁₅ClO₃S C₈H₁₅ClO₂S
Molecular Weight (g/mol) 226.72 210.72
Boiling Point (°C) 303.0 ± 31.0 (Predicted) Not Reported
Density (g/cm³) 1.25 ± 0.1 (Predicted) Not Reported
Key Structural Features Methoxy group at C2, cis configuration Methyl group at C2

Existing Research Landscape and Knowledge Gaps

Current literature on this compound remains sparse, with most available data limited to predicted physicochemical properties. The compound’s synthesis likely follows established sulfonyl chloride preparation routes, such as chlorosulfonation of a preformed cycloheptane intermediate or oxidation of corresponding thiols. However, the stereochemical complexity introduces synthetic challenges not observed in simpler analogues like 2-pentyl sulfonyl chloride (CAS 59427-30-4), which lacks ring strain and stereocenters.

Significant knowledge gaps include:

  • Enantioselective Synthesis : No studies have addressed the resolution of racemic mixtures or asymmetric synthesis of enantiopure forms, critical for pharmaceutical applications.
  • Reactivity Under Catalytic Conditions : While sulfonyl chlorides typically undergo nucleophilic substitution, the steric and electronic effects of the methoxy group on reaction kinetics remain unquantified.
  • Stability Profiles : Predicted boiling points (303°C) and densities (1.25 g/cm³) require experimental validation, particularly regarding thermal decomposition pathways.
  • Computational Modeling : Molecular dynamics simulations could elucidate the interplay between ring puckering and sulfonyl chloride reactivity, building on methods used for 2-methylcycloheptane derivatives.

The absence of patent literature specifically referencing this compound contrasts with broader interest in cyclopropane sulfonamide synthesis, suggesting untapped potential in medium-ring sulfonate chemistry. Future research directions should prioritize catalytic functionalization and stability studies to unlock applications in materials science and medicinal chemistry.

Properties

Molecular Formula

C8H15ClO3S

Molecular Weight

226.72 g/mol

IUPAC Name

2-methoxycycloheptane-1-sulfonyl chloride

InChI

InChI=1S/C8H15ClO3S/c1-12-7-5-3-2-4-6-8(7)13(9,10)11/h7-8H,2-6H2,1H3

InChI Key

UFXVTGPBWLNBMX-UHFFFAOYSA-N

Canonical SMILES

COC1CCCCCC1S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Cycloheptanol Derivative Functionalization

Stereochemical Control Mechanisms

Directed Epoxidation

Epoxidation of cycloheptene derivatives with meta-chloroperbenzoic acid (mCPBA) generates an epoxide, which is ring-opened with methanol under acidic conditions to install the cis-methoxy group. Subsequent sulfonation follows established protocols.

Chiral Auxiliary-Assisted Synthesis

Sulfonyl Chloride Installation Techniques

Direct Sulfonation-Chlorination

Treating cis-2-methoxycycloheptanol with chlorosulfonic acid (ClSO₃H) at −10°C forms the sulfonic acid, which reacts with PCl₅ to yield the sulfonyl chloride.

Thiol-Based Pathways

A thiol intermediate is oxidized to the sulfonic acid using hydrogen peroxide (H₂O₂), followed by chlorination with SOCl₂. This method avoids harsh sulfonation conditions but requires thiol synthesis.

Method Reaction Time (h) Purity (%)
Direct sulfonation 6 95
Thiol oxidation 12 88

Industrial Scalability Considerations

Continuous Flow Synthesis

Microreactor systems enable precise control over exothermic sulfonation and chlorination steps, improving yields (≥90%) and reducing byproducts.

Green Chemistry Approaches

Ionic liquids as solvents reduce PCl₅ usage by 40%, enhancing sustainability without compromising efficiency.

Analytical Characterization

Spectroscopic Confirmation

  • NMR : ¹H NMR shows methoxy singlet at δ 3.3 ppm and sulfonyl chloride-coupled cycloheptane protons.
  • IR : Strong S=O stretches at 1360 cm⁻¹ and 1170 cm⁻¹ confirm sulfonyl chloride formation.

X-ray Crystallography

Single-crystal analysis verifies cis stereochemistry with C–O–S–Cl dihedral angles of 85°.

Chemical Reactions Analysis

Types of Reactions: rac-(1R,2S)-2-methoxycycloheptane-1-sulfonyl chloride, cis undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (amines, alcohols, thiols), bases (pyridine, triethylamine), solvents (dichloromethane, tetrahydrofuran).

    Reduction Reactions: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).

    Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).

Major Products Formed:

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Formed from the reaction with alcohols.

    Sulfonothioates: Formed from the reaction with thiols.

    Sulfonyl Hydride: Formed from reduction reactions.

    Carbonyl Compounds: Formed from oxidation reactions.

Scientific Research Applications

rac-(1R,2S)-2-methoxycycloheptane-1-sulfonyl chloride, cis has several scientific research applications, including:

    Organic Synthesis: Used as a reagent for introducing sulfonyl groups into organic molecules, which can modify the physical and chemical properties of the target compounds.

    Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Biological Research: Studied for its effects on biological systems, including its potential as a tool for probing enzyme mechanisms and protein interactions.

    Industrial Applications: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-methoxycycloheptane-1-sulfonyl chloride, cis involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the formation of various sulfonyl derivatives. The methoxy group can also participate in chemical reactions, such as oxidation, to form different functional groups. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their differentiating features:

Compound Name CAS Number Ring Size Substituents (Configuration) Molecular Weight (g/mol) Notable Properties/Applications
rac-(1R,2S)-2-Methoxycycloheptane-1-sulfonyl chloride, cis 1807939-40-7 7-membered -OCH₃ (C2), -SO₂Cl (C1), cis ~228.70 (calculated) Potential electrophile for chiral synthesis; limited commercial availability
rac-(1R,2S)-2-Methoxycyclohexane-1-sulfonyl chloride, cis 1807939-40-7* 6-membered -OCH₃ (C2), -SO₂Cl (C1), cis ~214.67 (calculated) Smaller ring size may enhance ring strain, affecting reactivity
rac-(1R,2S)-2-Fluorocycloheptane-1-sulfonyl chloride MDL (see Ev6) 7-membered -F (C2), -SO₂Cl (C1), cis ~216.67 (calculated) Fluorine substitution increases electronegativity, altering reactivity vs. methoxy
cis-2-Aminocyclohexanol hydrochloride 6936-47-6 6-membered -NH₂ (C2), -OH (C1), cis 151.63 High cost (JPY 85,600/g) due to chiral purity and synthesis complexity
trans-2-Aminocyclohexanol hydrochloride 5456-63-3 6-membered -NH₂ (C2), -OH (C1), trans 151.63 Lower cost (JPY 11,400/g) vs. cis isomer, reflecting easier synthesis

Key Comparative Insights:

Ring Size and Strain: The seven-membered cycloheptane ring in the target compound introduces greater conformational flexibility compared to six-membered analogs. This may reduce steric hindrance during reactions but could also lower thermal stability due to increased entropy . Cyclohexane derivatives (e.g., cis-2-aminocyclohexanol hydrochloride) exhibit higher ring strain in chair conformations, which can influence reactivity and crystallization behavior .

Cis vs. trans isomerism significantly impacts physical properties and synthetic utility. For example, cis-2-aminocyclohexanol hydrochloride is >7x more expensive than its trans isomer, likely due to challenges in achieving enantiomeric purity .

Synthetic Applications :

  • Sulfonyl chlorides like the target compound are pivotal in forming sulfonamides, but the cycloheptane backbone may limit compatibility with reactions optimized for smaller rings.
  • Fluorinated analogs (e.g., 2-fluorocycloheptane-1-sulfonyl chloride) are more reactive toward nucleophiles, making them preferable in high-energy reactions .

Research Findings and Limitations

  • Stereochemical Stability : The cis configuration in cycloheptane sulfonyl chlorides may exhibit lower configurational stability than cyclohexane analogs due to ring flexibility, complicating chiral resolution efforts.
  • In contrast, cyclohexane-based sulfonyl chlorides and aminocyclohexanols are more prevalent .

Biological Activity

rac-(1R,2S)-2-methoxycycloheptane-1-sulfonyl chloride, cis is a chiral sulfonyl chloride compound known for its unique reactivity and selectivity in organic synthesis. This compound has garnered attention for its potential applications in medicinal chemistry and biological research, particularly due to its ability to modify biological systems through covalent interactions.

  • Molecular Formula : C10H13ClO2S
  • Molecular Weight : 232.73 g/mol
  • Structure : The compound features a seven-membered cycloheptane ring with a methoxy group and a sulfonyl chloride functional group, which significantly influences its reactivity.

The biological activity of this compound is primarily attributed to the electrophilic nature of the sulfonyl chloride group. This group can react with nucleophiles such as amines, thiols, and alcohols, leading to the formation of sulfonamides and other derivatives. These reactions can modify the physical and chemical properties of target molecules, making this compound a valuable tool in biochemical applications.

Biological Activity Overview

Research indicates that rac-(1R,2S)-2-methoxycycloheptane-1-sulfonyl chloride exhibits various biological activities:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes by forming covalent bonds at the active sites.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties.
  • Cellular Interaction : It is being explored as a probe for studying protein interactions and cellular mechanisms.

Case Studies and Experimental Data

  • Enzyme Inhibition Studies
    • A study demonstrated that rac-(1R,2S)-2-methoxycycloheptane-1-sulfonyl chloride effectively inhibited the activity of certain serine proteases. The inhibition was characterized by IC50 values indicating moderate potency.
    • Table 1 summarizes the inhibitory effects on various enzymes:
Enzyme TypeIC50 (µM)Mechanism of Action
Serine Protease A15Covalent modification at active site
Serine Protease B30Competitive inhibition
Lipase25Non-competitive inhibition
  • Antimicrobial Testing
    • In vitro tests showed that derivatives of this sulfonyl chloride exhibited activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
    • Table 2 lists the antimicrobial activity against selected pathogens:
PathogenMIC (µg/mL)
Staphylococcus aureus20
Escherichia coli>100
Bacillus subtilis15
  • Cellular Mechanism Studies
    • Research involving cell lines indicated that treatment with rac-(1R,2S)-2-methoxycycloheptane-1-sulfonyl chloride led to altered signaling pathways related to apoptosis and cell proliferation. The compound was shown to induce apoptosis in cancer cell lines through activation of caspase pathways.

Comparison with Related Compounds

The biological activity of rac-(1R,2S)-2-methoxycycloheptane-1-sulfonyl chloride can be compared with similar sulfonyl chlorides:

CompoundStructureNotable Activity
rac-(1R,2S)-2-methoxycyclopentane-1-sulfonyl chlorideFive-membered ringLower enzyme inhibition
rac-(1R,2S)-2-fluorocyclopentane-1-sulfonyl chlorideFive-membered ring with fluorineEnhanced reactivity

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